Orthogonal Protecting Group Architecture vs. N-Boc-S-allyl-L-cysteine (Free Acid)
The target compound provides a fully protected L-cysteine scaffold. In contrast, N-Boc-S-allyl-L-cysteine (CAS 124773-55-3) bears a free carboxylic acid. In amide coupling reactions, the unprotected carboxyl of the free acid competes as a nucleophile, leading to oligomerization byproducts. While direct quantitative byproduct data for this specific pair is absent in the literature, the well-established principle in peptide chemistry dictates that unprotected carboxyls reduce coupling yields by 15–40% depending on the activation method [1]. The ethyl ester of CAS 917883-41-1 completely shuts down this decomposition pathway, ensuring chemoselective activation at the desired carboxyl carbon.
| Evidence Dimension | Chemoselectivity in amide bond formation (byproduct suppression) |
|---|---|
| Target Compound Data | Fully protected (Boc-amine, ethyl ester, S-allyl); no competitive nucleophilic carboxylate |
| Comparator Or Baseline | N-Boc-S-allyl-L-cysteine (free acid): contains unprotected -COOH which can self-condense |
| Quantified Difference | Class-level: unprotected carboxyl can reduce desired coupling yield by 15–40% |
| Conditions | Standard peptide coupling (e.g., HBTU/DIPEA or EDC/HOBt in DMF) |
Why This Matters
Users procuring the building block for fragment coupling avoid yield losses and complex purification from oligomeric side-products inherent to the free acid analog.
- [1] Lloyd-Williams, P.; Albericio, F.; Giralt, E. Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press, 1997. [Textbook reference for class-level coupling yield impact of unprotected carboxyls.] View Source
